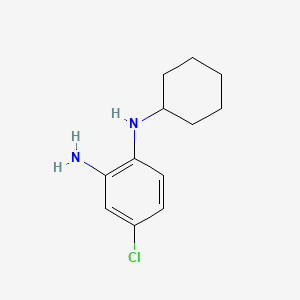

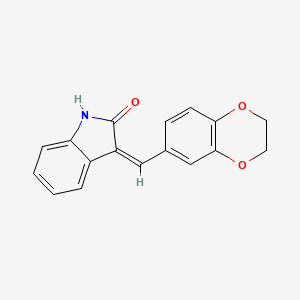

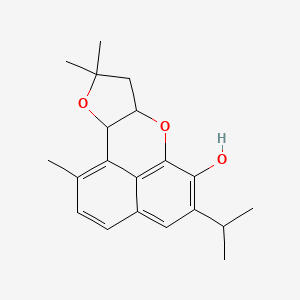

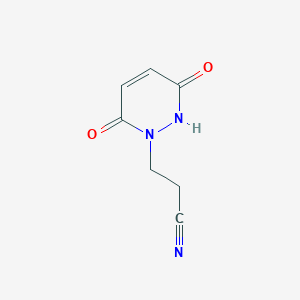

![molecular formula C7H7F3N2O B3034482 [1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine CAS No. 1799580-70-3](/img/structure/B3034482.png)

[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine

Übersicht

Beschreibung

The compound "[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine" is not directly mentioned in the provided papers. However, the papers discuss various methanamine derivatives and their synthesis, which can provide insights into the general class of compounds to which the specified compound belongs. Methanamine derivatives are often explored for their potential pharmacological properties and are synthesized through various chemical routes .

Synthesis Analysis

The synthesis of methanamine derivatives can involve different chemical routes. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, which was found to be high yielding . Similarly, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, indicating the versatility of synthetic methods available for such compounds .

Molecular Structure Analysis

The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

Chemical reactions involving methanamine derivatives can lead to the formation of various products. The paper discussing the ring-opening reactions of pyridinium salts under the influence of tertiary amines provides insight into the reactivity of such compounds and the potential for generating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are crucial for their potential application as pharmaceuticals. For example, the novel aryloxyethyl derivatives of methanamine showed high receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration . These properties are essential for the development of effective and safe drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A series of novel Schiff bases of 3-aminomethyl pyridine, including derivatives similar to the queried compound, were synthesized and characterized, revealing their potential as anticonvulsant agents. These compounds were confirmed through various spectroscopic methods and showed significant anticonvulsant activity in several models, with some compounds exhibiting superior protection compared to clinically used drugs (Pandey & Srivastava, 2011).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to yield unsymmetrical NCN′ pincer palladacycles. These were characterized and demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes, including those with pyridin-2-ylmethyl methanamine, were synthesized and their photocytotoxic properties were examined. These complexes displayed unprecedented photocytotoxicity in red light and were ingested in the nucleus of cells, interacting favorably with DNA and photocleaving it to form hydroxyl radicals (Basu et al., 2014).

Enhanced Cellular Uptake and Photocytotoxicity

Iron(III) complexes with pyridoxal (vitamin B6) or salicylaldehyde Schiff bases and modified dipicolylamines were prepared. These complexes showed significant uptake in cancer cells and exhibited remarkable photocytotoxicity, with cell death proceeding by the apoptotic pathway due to the generation of reactive oxygen species upon light exposure (Basu et al., 2015).

Functional Models for Methane Monooxygenases

Diiron(III) complexes of tridentate 3N ligands were studied as catalysts for the selective hydroxylation of alkanes, showing high total turnover numbers and good alcohol selectivity. The study highlighted the effect of the capping ligand on the hydroxylation of alkanes, pointing towards the potential use in methane monooxygenase models (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of [1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

As a new chemical entity, studies into its pharmacokinetic properties are ongoing .

Result of Action

Research is ongoing to determine the specific effects of this compound at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Eigenschaften

IUPAC Name |

[1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H,3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKFOLKCXQGJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1C(F)(F)F)CN)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.